molecular formula C13H14Br2FNO B14770635 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide

2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide

Cat. No.: B14770635
M. Wt: 379.06 g/mol
InChI Key: QYAJSAJOIGXALC-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is a chemical compound with the molecular formula C13H14Br2FNO It is characterized by the presence of bromine, fluorine, and cyclohexyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclohexyl and fluorine groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The final step involves the amidation reaction to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of brominated and fluorinated carboxylic acids.

    Reduction: Formation of reduced amides and amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-fluorobenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    2,4-Dibromo-N-cyclohexylbenzamide:

    N-cyclohexyl-6-fluorobenzamide: Lacks the bromine atoms, leading to different substitution and reaction patterns.

Uniqueness

2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is unique due to the combination of bromine, fluorine, and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H14Br2FNO

Molecular Weight

379.06 g/mol

IUPAC Name

2,4-dibromo-N-cyclohexyl-6-fluorobenzamide

InChI

InChI=1S/C13H14Br2FNO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18)

InChI Key

QYAJSAJOIGXALC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Br)Br)F

Origin of Product

United States

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